1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide is a heterocyclic organic compound that features an imidazole ring substituted with a nitrophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide can be synthesized through several methods. Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate under solventless microwave-assisted conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological targets . These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
2-Nitrobenzyl alcohol: Shares the nitrophenyl group but lacks the imidazole ring.
1-(2-Nitrophenyl)ethanol: Similar nitrophenyl group with an ethanol moiety instead of the imidazole ring.
1-(2-Nitrophenyl)-1H-pyrrole-4-carboxamide: Similar structure but with a pyrrole ring instead of an imidazole ring.
Uniqueness: 1-(2-Nitrophenyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the nitrophenyl group and the imidazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C10H8N4O3 |
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Molecular Weight |
232.20 g/mol |
IUPAC Name |
1-(2-nitrophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-10(15)7-5-13(6-12-7)8-3-1-2-4-9(8)14(16)17/h1-6H,(H2,11,15) |
InChI Key |
LDESNMCURKHACG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=C2)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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